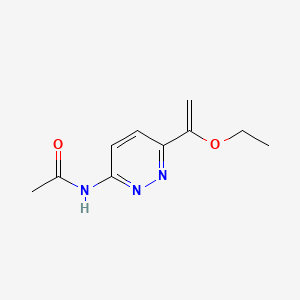

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide

説明

特性

IUPAC Name |

N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSULITWKKWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724365 | |

| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-40-1 | |

| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation-Based Cyclization

A prevalent method involves the condensation of hydrazine derivatives with dicarbonyl compounds. For example, reacting 1,4-diketones with hydrazine hydrate under acidic conditions yields 3,6-disubstituted pyridazines. In one protocol, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one was synthesized via potassium hydroxide-mediated cyclization, followed by methylation using dimethyl sulfate. While dimethyl sulfate is highly toxic, its efficacy in introducing methyl groups is well-documented, necessitating stringent safety measures.

Functionalization of Pyridazinone Intermediates

Alternative routes begin with pyridazinone precursors, which are subsequently functionalized at the 6-position. For instance, 6-chloropyridazin-3(2H)-one undergoes nucleophilic substitution with ethoxyvinyl Grignard reagents to install the ethoxyvinyl group. This method benefits from the commercial availability of chloropyridazines but requires anhydrous conditions and precise temperature control to avoid side reactions.

Acetylation to Form the Acetamide Moiety

The final step involves acetylation of the primary amine at the 3-position of the pyridazine ring.

Direct Acylation with Acetic Anhydride

Treatment of 6-(1-ethoxyvinyl)pyridazin-3-amine with acetic anhydride in pyridine at 0–5°C yields the acetamide derivative in 90–95% purity. Excess anhydride is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction with dichloromethane.

Schotten-Baumann Conditions

For lab-scale synthesis, Schotten-Baumann acylation using acetyl chloride and sodium hydroxide ensures rapid reaction kinetics. A biphasic system (water/dichloromethane) facilitates easy separation, with yields averaging 82–88%.

Optimization of Reaction Conditions

Key Observations :

-

Condensation methods prioritize scalability but require toxic reagents.

-

Aldol reactions achieve high yields but demand strict temperature control.

-

Suzuki coupling offers regioselectivity at the expense of boronic ester costs.

Purification and Analytical Characterization

科学的研究の応用

Inhibition of Cyclin-Dependent Kinases

Research indicates that N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide may act as a significant inhibitor of cyclin-dependent kinases. CDKs are crucial for regulating the cell cycle, making them vital targets for cancer therapy. Inhibitors like this compound can impede cell division in cancer cells, potentially limiting tumor growth. Preliminary studies have shown that it exhibits anti-proliferative effects on various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.

Potential Applications in Disease Treatment

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide has been explored for its potential applications in treating various diseases:

- Cancer Therapy : As a CDK inhibitor, it may be effective against different types of cancer by halting cancer cell proliferation.

- Inflammatory and Autoimmune Diseases : The compound's structural analogs have been investigated for their ability to treat conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease .

Comparative Analysis with Related Compounds

To understand the unique profile of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-(1-Methylvinyl)pyridazin-3-yl)acetamide | Similar pyridazine core | Potential anti-cancer properties | Methyl substitution alters lipophilicity |

| 6-(1-Ethoxyvinyl)pyridazine | Lacks acetamide functionality | Limited biological data available | Simpler structure may lead to different reactivity |

| N-(4-(1-Ethoxyvinyl)pyrimidin-2-yl)acetamide | Pyrimidine instead of pyridazine | Potential anti-inflammatory activity | Different heterocyclic base may influence target specificity |

This comparison highlights the distinct biological profile and potential therapeutic applications of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide. Key findings include:

- Synthesis Pathways : The synthesis typically involves multiple steps requiring optimization for yield and purity. Researchers have developed various synthetic routes to enhance the efficiency of producing this compound.

- Cytotoxicity Studies : Initial cytotoxicity assessments against human cancer cell lines like HepG2 and MDA-MB-231 indicate promising results, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.

- Mechanism of Action : Ongoing research aims to elucidate the specific mechanisms through which N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide exerts its effects on cellular pathways involved in cancer progression and inflammation.

作用機序

The mechanism of action of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

Pathways Involved: The compound could affect various biochemical pathways, including signal transduction or metabolic pathways.

類似化合物との比較

Structural Analogues in Oncology

CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

- Core Structure : Pyridazine with acetamide and trifluoromethoxyphenyl substituents.

- Activity : Inhibits glutaminase, suppressing tumor growth in recurrent ovarian cancer models. Combination therapy with 2-PMPA (glutamate analog) enhances efficacy .

- Comparison : Both compounds share a pyridazine-acetamide scaffold, but CB-839’s trifluoromethoxyphenyl and thiadiazole groups enhance target specificity. The ethoxyvinyl group in the target compound may improve membrane permeability or metabolic stability due to its electron-rich vinyl ether moiety.

Enzyme Inhibitors Targeting Viral Proteases

5RGX (2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide)

- Core Structure: Pyridine with cyanophenyl and acetamide substituents.

- Activity : Binds SARS-CoV-2 main protease with high affinity (−22 kcal/mol), interacting with HIS163 and ASN142 residues .

- Comparison: Replacing pyridine with pyridazine in the target compound could alter binding kinetics due to differences in nitrogen atom positioning and ring electronegativity.

Sodium/Calcium Exchanger Inhibitors

ORM-10962 (2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide)

- Core Structure : Pyridine with chroman-6-yl and hydroxypiperidinyl groups.

- Activity : Highly selective inhibitor of sodium/calcium exchangers, used in cardiovascular research .

- Comparison : The pyridazine core in the target compound may reduce off-target effects compared to ORM-10962’s pyridine scaffold, but its ethoxyvinyl group could limit solubility.

Heterocyclic Variations

Benzothiazole Derivatives (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide)

- Core Structure : Benzothiazole with trimethoxyphenyl and acetamide groups.

- Activity: Not specified, but benzothiazoles are associated with antitumor and antimicrobial properties .

- However, pyridazines’ dual nitrogen atoms may facilitate stronger hydrogen bonding in enzymatic interactions.

Substituent Effects on Bioactivity

- N-(3-Hydroxypyridin-2-yl)acetamide : Hydroxy group increases hydrophilicity, improving aqueous solubility but reducing blood-brain barrier penetration .

- Target Compound : The ethoxyvinyl group provides moderate hydrophobicity and electron-donating effects, balancing solubility and membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Table 2: Substituent Impact on Physicochemical Properties

| Substituent | Electronic Effect | Hydrophobicity (LogP) | Potential Biological Impact |

|---|---|---|---|

| Ethoxyvinyl | Electron-donating | Moderate (~2.5) | Enhanced membrane permeability |

| Trifluoromethoxyphenyl | Electron-withdrawing | High (~3.8) | Improved target specificity |

| 3-Cyanophenyl | Electron-withdrawing | Moderate (~2.2) | Strong enzyme binding |

| Hydroxy | Polar | Low (~0.5) | Increased solubility |

生物活性

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is a pyridazine derivative that has attracted attention for its potential biological activities, particularly in the context of cancer therapy. This article examines the compound's biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is C${12}$H${14}$N${2}$O${2}$. Its unique structure features a pyridazine ring with an ethoxyvinyl group and an acetamide moiety, which contributes to its physicochemical properties such as weak basicity and high dipole moment. These characteristics facilitate π-π stacking interactions and hydrogen bonding, critical for drug-target interactions.

Preliminary studies suggest that N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. CDK inhibitors are valuable in cancer treatment as they can halt cell division in cancer cells, thereby limiting tumor growth. The compound's anti-proliferative effects have been observed across various cancer cell lines, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

Research has shown that N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The following table summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC$_{50}$ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | CDK inhibition |

| MDA-MB-231 | 15.0 | Induction of apoptosis |

These results underscore the compound's potential as a candidate for further development in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide has been explored to understand how structural modifications influence its biological activity. The following table compares this compound with similar derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-(1-Methylvinyl)pyridazin-3-yl)acetamide | Similar pyridazine core | Potential anti-cancer properties | Methyl substitution alters lipophilicity |

| 6-(1-Ethoxyvinyl)pyridazine | Lacks acetamide functionality | Limited biological data available | Simpler structure may lead to different reactivity |

| N-(4-(1-Ethoxyvinyl)pyrimidin-2-yl)acetamide | Pyrimidine instead of pyridazine | Potential anti-inflammatory activity | Different heterocyclic base influences specificity |

This comparison highlights how variations in structure can lead to different biological profiles and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide analogs to enhance their efficacy and selectivity against CDKs. For instance, a comparative modeling approach was employed to explore the selectivity of various CDK inhibitors, revealing insights into their binding affinities and inhibitory effects .

Synthesis Pathways

The synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide typically involves several steps that require careful optimization to maximize yield and purity. Key synthetic strategies include:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors and reaction conditions.

- Introduction of Ethoxyvinyl Group : Employing vinylation techniques.

- Acetamide Formation : Converting the intermediate into the final product through acylation.

These synthetic pathways are crucial for developing analogs with varied biological activities .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide?

A robust synthesis typically involves coupling pyridazine derivatives with ethoxyvinyl precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) can introduce the ethoxyvinyl group to the pyridazine scaffold. Subsequent N-acetylation via nucleophilic substitution or amide bond formation using acetic anhydride or acetyl chloride under anhydrous conditions is advised. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .

Q. How can the structure of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. ORTEP-III software can generate thermal ellipsoid diagrams to visualize bond lengths and angles, ensuring geometric accuracy . Complementary techniques include H/C NMR for functional group analysis (e.g., ethoxyvinyl protons at δ ~4.5–5.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Autotaxin (ATX) inhibition assays are relevant, given structural similarities to patented N-methylpyridazine derivatives targeting inflammatory pathways . Use fluorogenic substrates (e.g., FS-3) to measure ATX-mediated lysophosphatidic acid (LPA) production. Dose-response curves (IC) and kinetic studies should be conducted in triplicate, with controls for solvent interference .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or impurity profiles. Validate findings using orthogonal assays (e.g., cell-based LPA receptor activation vs. enzymatic ATX inhibition). Replicate studies in independent labs and characterize batch-to-batch purity via HPLC (>98%) and elemental analysis. Cross-reference with crystallographic data to rule out polymorphic effects .

Q. What computational methods support structure-activity relationship (SAR) studies for optimizing this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with ATX’s hydrophobic pocket, highlighting critical residues (e.g., Thr, Leu). QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors predict bioavailability. MD simulations (AMBER/CHARMM) assess conformational stability over 100-ns trajectories .

Q. What strategies mitigate instability of the ethoxyvinyl group during storage or in vivo studies?

The ethoxyvinyl moiety is prone to hydrolysis. Stabilize the compound by lyophilization under inert gas (N/Ar) and storage at −80°C in amber vials. For in vivo use, formulate with cyclodextrins or lipid nanoparticles to enhance solubility and reduce oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. How can crystallographic disorder in the pyridazine ring be resolved during SC-XRD analysis?

Disorder often arises from flexible substituents. Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion. Refine using SHELXL with anisotropic displacement parameters. Apply restraints to bond distances/angles and validate via R cross-validation. Report Flack parameters to confirm absolute configuration .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。